molecular formula C15H17ClN2O5 B12987397 ethyl (3S,7R)-11-chloro-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate

ethyl (3S,7R)-11-chloro-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate

Cat. No.: B12987397
M. Wt: 340.76 g/mol
InChI Key: UOXUFSDJLCVKIU-SCZZXKLOSA-N
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Description

Ethyl (3S,7R)-11-chloro-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a diazatricyclic core and multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S,7R)-11-chloro-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclic core.

    Functional Group Introduction: Various functional groups, such as the chloro and methyl groups, are introduced through substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,7R)-11-chloro-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl (3S,7R)-11-chloro-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a drug candidate, particularly in the treatment of viral infections and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular interactions.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (3S,7R)-11-chloro-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dolutegravir: A similar compound with a related structure, used as an HIV integrase inhibitor.

    Rilpivirine: Another compound with a similar core structure, used as a non-nucleoside reverse transcriptase inhibitor.

Uniqueness

Ethyl (3S,7R)-11-chloro-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of ethyl (3S,7R)-11-chloro-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[84003,8]tetradeca-10,13-diene-13-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H17ClN2O5

Molecular Weight

340.76 g/mol

IUPAC Name

ethyl (3S,7R)-11-chloro-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate

InChI

InChI=1S/C15H17ClN2O5/c1-3-22-15(21)9-6-17-7-10-18(8(2)4-5-23-10)14(20)12(17)11(16)13(9)19/h6,8,10H,3-5,7H2,1-2H3/t8-,10+/m1/s1

InChI Key

UOXUFSDJLCVKIU-SCZZXKLOSA-N

Isomeric SMILES

CCOC(=O)C1=CN2C[C@H]3N([C@@H](CCO3)C)C(=O)C2=C(C1=O)Cl

Canonical SMILES

CCOC(=O)C1=CN2CC3N(C(CCO3)C)C(=O)C2=C(C1=O)Cl

Origin of Product

United States

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